(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
Description
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile is a complex organic compound characterized by its unique structure, which includes both phosphinothioyl and nitrile functional groups
Properties
IUPAC Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO2PS/c1-2-21-22(23,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERMQAQHUMJRC-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of ethoxy(phenyl)phosphinothioyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation, which are valuable in medicinal chemistry.
Industry
In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating customized materials.
Mechanism of Action
The mechanism by which (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phosphinothioyl group can form strong interactions with metal ions, which may be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[methoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
- (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethoxy group provides distinct reactivity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
